molecular formula C19H21FN2O3S B2850913 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide CAS No. 696626-93-4

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2850913
CAS No.: 696626-93-4
M. Wt: 376.45
InChI Key: FPOPMERDYDKHSB-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide-derived compound featuring a 2,5-dimethylindole core linked via an ethyl group to a benzenesulfonamide moiety. The benzenesulfonamide is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPMERDYDKHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications in Indole Derivatives
  • Compound A () : N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
    • Key difference : The indole 5-position is substituted with a chloro(difluoro)methoxy group instead of a methyl group. This increases molecular weight (MW: ~517 g/mol) and lipophilicity (XLogP3: ~5.5) compared to the target compound .
  • Compound B () : N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
    • Key difference : The benzenesulfonamide 5-position has an isopropyl group instead of fluorine. This substitution reduces polarity (XLogP3: ~5.3) and may alter target selectivity .
Benzenesulfonamide Variants
  • Compound C (): N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide Key difference: A methyl group replaces fluorine at the benzenesulfonamide 5-position. 8 in the target compound) .
Non-Indole Sulfonamide Derivatives
  • H-Series Inhibitors (): Isoquinoline sulfonamides like H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) lack the indole core but retain the sulfonamide group. Their activity as kinase inhibitors (e.g., PKA) highlights the role of aromatic systems in binding affinity .
  • NAT Compounds (): Thiazolidinone-linked sulfonamides (e.g., NAT-2 with a di-tert-butyl-hydroxy group) demonstrate how non-indole scaffolds can modulate pharmacokinetic properties, such as metabolic stability .

Molecular and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~458 ~517 ~473 458.9
XLogP3 ~5.1 ~5.5 ~5.3 5.1
Hydrogen Bond Acceptors 8 9 7 7
Rotatable Bonds 8 9 9 8

Key Trends :

  • Fluorine substitution (target compound) reduces lipophilicity compared to chloro(difluoro)methoxy (Compound A) but enhances polarity over isopropyl (Compound B).

Biological Activity

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a fluorinated methoxybenzene and an indole moiety. The structural formula can be represented as follows:

C15H18FN3O3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogues have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (μg/mL)
Compound AStaphylococcus aureus0.98
Compound BMycobacterium tuberculosis1.50
Compound CCandida albicans7.80

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A54912.5Apoptosis induction
MCF-715.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Anti-inflammatory Activity

Further research has indicated that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a dual role in both treating infections and modulating inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication evaluated the efficacy of similar indole derivatives against MRSA, highlighting a structure-activity relationship that correlates specific substitutions on the indole ring with enhanced antibacterial activity .
  • Anticancer Mechanisms : Another study focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, demonstrating its potential as a chemotherapeutic agent .
  • Inflammation Models : In vivo models have shown that compounds with similar structures can significantly reduce inflammation in murine models of arthritis, suggesting that this compound may have therapeutic applications in chronic inflammatory diseases .

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